molecular formula C12H13NO2 B2660269 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione CAS No. 331830-63-8

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2660269
CAS No.: 331830-63-8
M. Wt: 203.241
InChI Key: PNLZWTQNECDUFT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione is a succinimide derivative characterized by a pyrrolidine-2,5-dione core substituted with a 2,4-dimethylphenyl group at the N1 position. The methyl groups on the phenyl ring influence its electronic and steric properties, distinguishing it from analogs with other substituents such as halogens, alkoxy groups, or heterocyclic moieties .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZWTQNECDUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321646
Record name 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331830-63-8
Record name 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit specific enzymes linked to cancer progression. For instance, compounds that target Tyrosyl-DNA-phosphodiesterase 1 (TDP1) have shown promise in combination therapies for cancer treatment . The mechanism involves the inhibition of DNA repair pathways in cancer cells, leading to increased sensitivity to chemotherapeutic agents.

Case Study: TDP1 Inhibition
A study demonstrated that certain derivatives of pyrrolidine-2,5-dione exhibited IC50 values less than 5 μM against TDP1. These compounds did not show cytotoxicity against normal cell lines, suggesting a selective action against cancer cells while preserving healthy tissue .

Biological Research

Stem Cell Regulation
Research has highlighted the role of this compound in stem cell biology. It has been shown to induce self-renewal and proliferation of stem/progenitor cells while maintaining their differentiation capacity. This property is crucial for developing therapies aimed at tissue regeneration and repair .

Mechanism of Action
The compound appears to interact with key signaling pathways involved in stem cell regulation, such as Wnt and GSK3 pathways. These interactions are vital for balancing self-renewal and differentiation processes in various tissue types .

Material Science

Synthesis of Functional Materials
The unique structure of this compound makes it a valuable building block in the synthesis of functional materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and materials science.

Table: Comparison of Pyrrolidine Derivatives in Material Applications

Compound NameApplication AreaKey Properties
This compoundAntitumor agentsSelective TDP1 inhibition
4-Acetyl-3-hydroxy-3-pyrroline-2-oneMaterial synthesisHigh yield synthesis under optimized conditions
5-(Substituted benzylidene) thiazolidine-2,4-dionePTP1B inhibitorsSignificant pharmacological activity

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the N1-phenyl ring significantly impacts physical properties like melting point, solubility, and reactivity:

Compound Name Substituents Melting Point/Physical State Molecular Weight (g/mol) Reference
1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione 2,4-dimethylphenyl Not reported (likely crystalline) 217.25*
1-(2,4-Dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione 2,4-dimethoxyphenyl Transparent viscous solid 281.30
1-(2,4-Dichlorophenyl)pyrrolidine-2,5-dione 2,4-dichlorophenyl Not reported 244.07
1-((4-Methoxyphenyl)amino)methylpyrrolidine-2,5-dione 4-methoxyphenylamino 234.25

*Calculated based on molecular formula C₁₂H₁₃NO₂.

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group (electron-donating) likely enhances lipophilicity compared to dimethoxy (polar) or dichloro (electron-withdrawing) analogs. This affects solubility and bioavailability.
  • Melting Points : The dimethoxy analog (compound 21 in ) is a viscous solid, while chloro derivatives (e.g., ) may form crystalline solids due to stronger intermolecular interactions.
Antimicrobial Activity
  • Mannich Bases: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione derivatives exhibit moderate activity against E. coli and B. subtilis (MIC ~50–100 µg/mL) .
  • Triazole-Thiol Derivatives : Substitution with 4-Cl or 4-Br on the phenyl ring enhances antifungal activity compared to unsubstituted analogs .
Anticancer Potential

Pyrrolidine-2,5-dione derivatives are explored as anticancer agents (e.g., ). The dimethylphenyl group could modulate interactions with cellular targets like kinases or proteasomes.

Biological Activity

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has shown promise in therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2C_{12}H_{13}NO_2. The compound features a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and two carbonyl groups at the 2 and 5 positions. This unique structure contributes to its diverse biological activities.

Research indicates that compounds within the pyrrolidine-2,5-dione class can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. This pathway plays a significant role in immune regulation and tumor progression. By inhibiting IDO1, these compounds may enhance anti-tumor immunity and prevent cancer cell proliferation .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation. In vitro assays indicated that this compound effectively inhibited tumor growth in models such as MCF-7 breast cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
A549 (Lung)7.5Cell cycle arrest at G1/S phase
HeLa (Cervical)6.0DNA fragmentation and apoptosis induction

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial and fungal strains. A study reported that derivatives of pyrrolidine-2,5-dione showed significant activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 187 µg/ml to >1000 µg/ml .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/ml)Zone of Inhibition (mm)
Escherichia coli18710.3
Klebsiella pneumoniae22010.3
Staphylococcus aureus>10004.4
Aspergillus niger128

Case Studies

Recent case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

  • Case Study on Tumor Growth Inhibition : In a preclinical model using MCF-7 cells, treatment with the compound led to a significant reduction in tumor size compared to untreated controls, demonstrating its potential as a therapeutic agent against breast cancer.
  • Antimicrobial Efficacy : A clinical isolate study showed that derivatives of this compound effectively inhibited growth in opportunistic pathogens such as Aspergillus niger, suggesting potential applications in treating fungal infections.

Q & A

Q. What mechanistic insights explain the cyclization efficiency of dihydrofuran-2,5-dione with aryl amines?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by acid-catalyzed cyclodehydration. Isotopic labeling (¹⁸O) tracks oxygen migration, while in situ IR spectroscopy monitors intermediate formation. Computational studies suggest a six-membered transition state stabilized by hydrogen bonding .

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